molecular formula C19H23BN2O3 B14783500 N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B14783500
M. Wt: 338.2 g/mol
InChI Key: MLXQTWYMUZDRDV-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the Miyaura borylation reaction. This reaction is carried out under inert conditions using a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronate esters .

Scientific Research Applications

Chemistry: In chemistry, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism by which N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The compound can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: What sets N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide apart from similar compounds is its specific combination of the pyridine and carboxamide groups with the dioxaborolane ring. This unique structure imparts distinct reactivity and functionality, making it particularly valuable in various applications .

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O3/c1-13-12-14(20-24-18(2,3)19(4,5)25-20)9-10-15(13)22-17(23)16-8-6-7-11-21-16/h6-12H,1-5H3,(H,22,23)

InChI Key

MLXQTWYMUZDRDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=N3)C

Origin of Product

United States

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